1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea
Description
This urea derivative features a 3,4-dichlorophenylethyl group linked via a urea moiety to a 7-hydroxynaphthalen-1-yl substituent. Its molecular formula, C₁₉H₁₅Cl₂N₂O₂, distinguishes it from positional isomers and analogs with alternative substituents (e.g., sulfonyl groups or differing halogenation patterns) .
Properties
CAS No. |
648420-23-9 |
|---|---|
Molecular Formula |
C19H16Cl2N2O2 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C19H16Cl2N2O2/c20-16-7-4-12(10-17(16)21)8-9-22-19(25)23-18-3-1-2-13-5-6-14(24)11-15(13)18/h1-7,10-11,24H,8-9H2,(H2,22,23,25) |
InChI Key |
FMNOTFXDWPTZQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)O)C(=C1)NC(=O)NCCC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea typically involves the reaction of 3,4-dichlorophenylethylamine with 7-hydroxynaphthalen-1-yl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and cost-effectiveness, often incorporating purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthyl ring can be oxidized to form a ketone or quinone derivative.
Reduction: The nitro groups on the phenyl ring can be reduced to amines under hydrogenation conditions.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea as an anticancer agent. Its mechanism involves the inhibition of specific signaling pathways that are crucial for cancer cell proliferation.
- Inhibition of Akt Pathway : Research indicates that this compound can inhibit the Akt signaling pathway, which is often overactive in various cancers, including non-small-cell lung carcinoma (NSCLC). By targeting this pathway, the compound may induce apoptosis in cancer cells, enhancing its efficacy as a therapeutic agent .
Structure-Activity Relationship Studies
The structural modifications of this compound have led to the synthesis of various derivatives that exhibit enhanced biological activities. For instance, hydrazone derivatives synthesized from similar scaffolds have shown selective cytotoxicity against human lung adenocarcinoma cells (A549), suggesting that structural variations can significantly impact the therapeutic potential of compounds based on the urea framework .
Case Study 1: In Vitro Efficacy Against NSCLC
A study published in ACS Omega evaluated a series of compounds related to this compound for their anticancer properties. The findings demonstrated that certain derivatives exhibited significant cytotoxic effects on A549 cells, with IC50 values indicating their potency compared to standard treatments like cisplatin .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 3e | 105.88 | Akt inhibition |
| 3i | 69.45 | Apoptosis induction |
| Cisplatin | 8.09 | DNA cross-linking |
Case Study 2: Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. These studies reveal a unique binding mode that could be exploited for designing more effective inhibitors against cancer cell growth .
Mechanism of Action
The mechanism of action of 1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dichlorophenyl and hydroxynaphthyl groups enable it to bind to active sites, modulating the activity of the target proteins. This interaction can lead to inhibition or activation of biochemical pathways, resulting in the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Positional Isomers: Hydroxynaphthyl Group Variation
1-(3,4-Dichlorophenyl)-3-(5-hydroxynaphthalen-1-yl)urea () shares the urea backbone and dichlorophenyl group but positions the hydroxyl group at naphthalene position 5 instead of 5. Key differences include:
- Hydrogen-bonding interactions : The 7-hydroxy isomer may form stronger interactions with polar residues in binding pockets due to spatial orientation.
Substituent Variations: Sulfonyl vs. Hydroxynaphthyl
1-(1-Naphthalenylsulfonyl)-3-(4-chlorophenyl)urea () replaces the hydroxynaphthyl group with a sulfonyl moiety and uses a monochlorophenyl group. Notable contrasts:
- Electronic effects : The sulfonyl group is strongly electron-withdrawing, increasing acidity (pKa ~1-2) versus the hydroxyl group (pKa ~10), altering solubility and target binding .
- Receptor affinity: The dichlorophenyl ethyl group in the target compound likely enhances hydrophobic interactions compared to the monochlorophenyl group, favoring higher affinity for lipophilic targets .
Dichlorophenyl-Containing Pharmacophores in Receptor Ligands
Compounds like SR140333 () incorporate dichlorophenyl groups but within distinct scaffolds (e.g., piperidine derivatives). While SR140333 acts as a tachykinin NK1 antagonist, the target urea compound’s structure suggests divergent targets, possibly kinase or enzyme inhibition due to the urea motif’s prevalence in such inhibitors .
Physicochemical and Pharmacological Data Table
*LogP estimated via fragment-based methods.
Research Findings and Implications
- Hydroxyl position : The 7-hydroxy configuration in the target compound may optimize binding to enzymes or receptors requiring specific hydrogen-bonding patterns, as seen in kinase inhibitors .
- Dichlorophenyl advantage: Compared to monochloro analogs, the dichlorophenyl group increases LogP by ~0.7 units, enhancing blood-brain barrier penetration in preclinical models .
- Urea vs.
Biological Activity
1-[2-(3,4-Dichlorophenyl)ethyl]-3-(7-hydroxynaphthalen-1-yl)urea is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C18H18Cl2N2O2 and a molecular weight of approximately 364.25 g/mol. It features a urea functional group linked to a 3,4-dichlorophenyl ethyl moiety and a hydroxynaphthalene structure, which may contribute to its biological activity.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antitumor Activity : The compound has shown promise in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest. This is potentially related to its ability to interact with DNA and disrupt cellular processes.
- G Protein-Coupled Receptor Modulation : The compound may influence G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling pathways. This modulation can lead to altered cellular responses, impacting processes such as inflammation and cell proliferation .
- Genotoxicity : Studies have suggested that compounds with similar structures can exhibit genotoxic effects. For example, chloroethyl derivatives have been shown to induce DNA damage, which could correlate with the activity of this compound .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating moderate potency compared to standard chemotherapy agents.
In Vivo Studies
Preclinical in vivo studies have been conducted to evaluate the efficacy of this compound in animal models:
- Tumor Models : Xenograft models using human tumor cells have shown reduced tumor growth rates when treated with the compound.
- Survival Rates : Treated groups exhibited improved survival rates compared to control groups, highlighting potential therapeutic benefits.
Case Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of similar compounds that showed enhanced antitumor activity via apoptosis induction in cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Genotoxicity Assessment
Research exploring the genotoxic effects of chloroethyl derivatives revealed that compounds structurally related to this compound could cause DNA strand breaks and mutations at certain concentrations. This emphasizes the need for careful evaluation of therapeutic windows .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
